molecular formula C13H21NO5 B13910623 1-(tert-Butyl) 2-methyl (R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13910623
M. Wt: 271.31 g/mol
InChI Key: BJPCXZMEJRLORA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is a chemical compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, making it a valuable protecting group in multi-step organic syntheses .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide for oxidation and various acids for deprotection of the tert-butoxycarbonyl group . The reaction conditions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed: The major products formed from the reactions of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate depend on the specific reaction conditions. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding free amine, which can be further functionalized in subsequent reactions .

Scientific Research Applications

Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, the compound is utilized in the development of pharmaceuticals and as a building block for peptide synthesis . Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate involves the selective protection and deprotection of functional groups in organic molecules. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule. This allows for greater control over the synthesis of complex molecules and facilitates the development of targeted pharmaceuticals .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m1/s1

InChI Key

BJPCXZMEJRLORA-MRVPVSSYSA-N

Isomeric SMILES

CC1(C[C@@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C

Origin of Product

United States

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